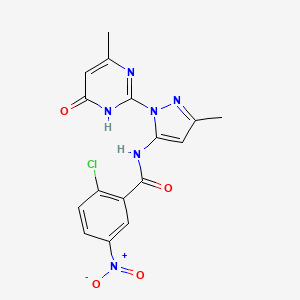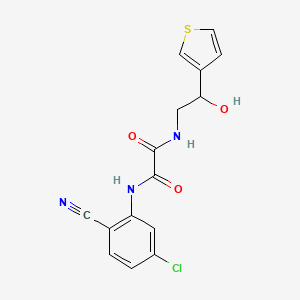
N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide" is a complex molecule that appears to be related to various pharmacologically active compounds and ligands for metal complexes. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as chloro-substituted phenyl rings, thiophene units, and oxalamide groups are recurrent in the literature, suggesting its potential relevance in pharmaceutical chemistry and coordination chemistry.
Synthesis Analysis
The synthesis of related compounds involves the reaction of chloromethylbenzo[b]thiophen with different ethanolamines to yield a range of N-alkyl-N-(2-hydroxyethyl)-3-aminomethylbenzo[b]thiophen derivatives . Another related synthesis involves the reaction of ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamate with various cyanomethylene compounds in the presence of triethylamine to form dihydrothieno pyrimidine acetic acid derivatives . These methods indicate that the synthesis of the target compound would likely involve multi-step organic reactions, including the formation of the oxalamide backbone and subsequent functionalization with the appropriate chloro-cyanophenyl and thiophen-ethyl groups.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction, as seen in the synthesis of binuclear copper(II) complexes bridged by a related oxalamide ligand . The structural analysis of these complexes reveals a distorted square-planar and square-pyramidal coordination geometry around the copper centers. This suggests that the target compound may also exhibit interesting coordination properties, potentially forming complexes with transition metals.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes their ability to form complexes with copper(II) ions . Additionally, the presence of reactive functional groups such as the chloro-substituted phenyl and thiophene units in the target compound suggests potential for further chemical transformations, including nucleophilic substitutions and coupling reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of structurally related compounds can be inferred. For instance, the solubility, melting points, and stability of the compound would be influenced by the presence of the oxalamide group and the substituted phenyl and thiophene rings. The pharmacological properties of similar compounds, such as their antagonism at NMDA receptor subtypes and anti-tumor activities , suggest that the target compound may also possess significant biological activities.
Aplicaciones Científicas De Investigación
Chemical Structure Analysis
In the study of chemical structures, the examination of N,N′-bis(substituted)oxamide compounds, including those with characteristics similar to N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide, has shown distinct molecular configurations. For instance, a specific N,N′-bis(substituted)oxamide compound displayed a chlorohydroxyphenyl ring plane at a distinct angle to the oxalamide unit, contributing to the formation of a three-dimensional supramolecular structure through classical hydrogen bonds (Wang, Zheng, Li, & Wu, 2016).
Synthesis and Characterization of Related Compounds
Research into the synthesis and characterization of compounds related to N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide has led to the development of various derivatives with potential pharmacological activities. For example, the synthesis of a series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes revealed compounds with promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines (Gomha, Edrees, & Altalbawy, 2016).
Molecular Target Identification
The discovery and structure-activity relationship studies of compounds akin to N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide have enabled the identification of molecular targets and mechanisms of action. For instance, a novel apoptosis inducer was identified through caspase- and cell-based high-throughput screening, demonstrating activity against breast and colorectal cancer cell lines. The molecular target for one such compound was identified as TIP47, an IGF II receptor-binding protein, illustrating the potential for developing targeted anticancer therapies (Zhang et al., 2005).
Propiedades
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-11-2-1-9(6-17)12(5-11)19-15(22)14(21)18-7-13(20)10-3-4-23-8-10/h1-5,8,13,20H,7H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAUUTSDMLOGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C(=O)NCC(C2=CSC=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

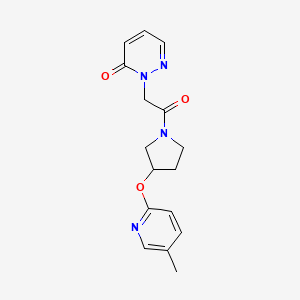
![1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2553622.png)
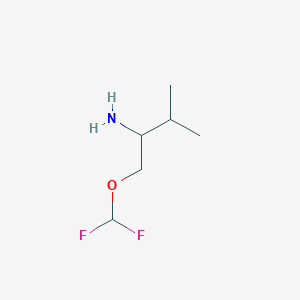
![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553624.png)

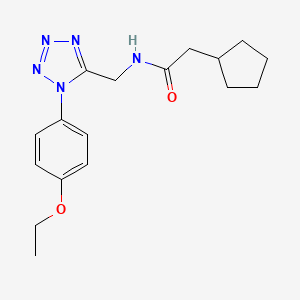
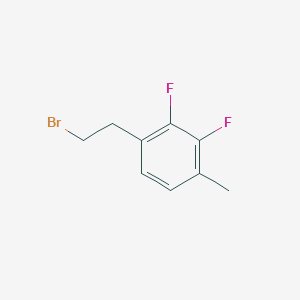

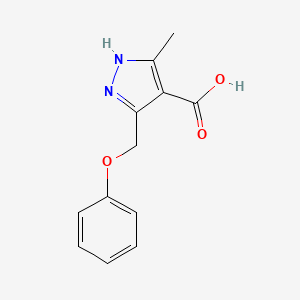



![(3Z)-1-(4-chlorobenzyl)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2553638.png)
